Cas no 936-49-2 (2-Phenyl-2-imidazoline)

2-Phenyl-2-imidazoline structure
2-Phenyl-2-imidazoline structure
상품 이름:2-Phenyl-2-imidazoline
CAS 번호:936-49-2
MF:C9H10N2
메가와트:146.189101696014
MDL:MFCD00005180
CID:40338
PubChem ID:13639

2-Phenyl-2-imidazoline 화학적 및 물리적 성질

이름 및 식별자

    • 2-Phenyl-4,5-dihydro-1H-imidazole
    • 2-Phenylimidazoline
    • 2-Phenyl-2-imidazoline
    • 4,5-Dihydro-2-phenyl-1H-imidazole
    • 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)
    • 2-Phenyl-4,5-dihydroimidazole
    • 2PZ-L
    • B 31
    • Curezol2PZ-L
    • NSC 54747
    • Veba B 31
    • Vestagon B 31
    • 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)
    • 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)
    • Curezol 2PZ-L
    • Curezol 2PZL-T
    • Eutomer B 31
    • Jietongda SA 31
    • SA 31
    • 2-Phenyl-4,5-dihydro-1H-imidazole #
    • AC-11337
    • E78R99DCH8
    • EN300-29510
    • 2-IMIDAZOLINE, 2-PHENYL-
    • MFCD00005180
    • STK367860
    • EC 213-313-4
    • W-100236
    • 2-Phenyl-2-imidazoline, >=96% (HPLC)
    • BRN 0119250
    • DTXSID5061322
    • 936-49-2
    • NSC54747
    • EINECS 213-313-4
    • 1H-Imidazole,5-dihydro-2-phenyl-
    • STR05026
    • BDBM50240363
    • 2-Phenyl-1H-Imidazoline
    • NS00008391
    • F1995-0381
    • CS-0008348
    • 5-23-06-00425 (Beilstein Handbook Reference)
    • 1H-Imidazole, 4,5-dihydro-2-phenyl-
    • 2-phenyl imidazoline
    • D78018
    • Z283858536
    • AKOS001429412
    • 4,5-dihydro-2-phenylimidazole
    • P0685
    • NSC-54747
    • Q63392122
    • CHEMBL274548
    • SCHEMBL105024
    • 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline
    • MDL: MFCD00005180
    • 인치: 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
    • InChIKey: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
    • 미소: N1CCNC=1C1C=CC=CC=1

계산된 속성

  • 정밀분자량: 146.08400
  • 동위원소 질량: 146.084
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 157
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 24.4A^2
  • 소수점 매개변수 계산 참조값(XlogP): 0.9

실험적 성질

  • 색과 성상: 백색 결정
  • 밀도: 1,15 g/cm3
  • 융해점: 100.0 to 103.0 deg-C
  • 비등점: 181°C/20mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 303.8°f
    섭씨: 151°c
  • 굴절률: 1.5600 (estimate)
  • 수용성: 해체
  • PSA: 24.39000
  • LogP: 0.80080
  • 최대 파장 (λmax): 325(lit.)
  • 용해성: 미확정

2-Phenyl-2-imidazoline 보안 정보

2-Phenyl-2-imidazoline 세관 데이터

  • 세관 번호:2933290090
  • 세관 데이터:

    ?? ?? ??:

    2933290090

    개요:

    2933290090. 기타 구조상 비조합미졸환을 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933290090. 구조물에는 수소화 여부와 관계없이 미조화 마이졸 고리가 함유되어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

2-Phenyl-2-imidazoline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Cooke Chemical
BD9461131-100g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2 98%
100g
RMB 59.20 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78770-100g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2
100g
¥76.0 2021-09-08
abcr
AB140695-25 g
2-Phenyl-2-imidazoline, 95%; .
936-49-2 95%
25 g
€47.50 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78770-25g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2
25g
¥36.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78770-1kg
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2
1kg
¥576.0 2021-09-08
Ambeed
A591130-25g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2 98%
25g
$17.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78770-500g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2
500g
¥296.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
78727-50G
2-Phenyl-2-imidazoline
936-49-2
50g
¥434.73 2023-11-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160437-100g
2-Phenyl-2-imidazoline
936-49-2 >98.0%(HPLC)
100g
¥93.90 2023-09-01
Enamine
EN300-29510-10.0g
2-phenyl-4,5-dihydro-1H-imidazole
936-49-2 93.0%
10.0g
$22.0 2025-03-21

2-Phenyl-2-imidazoline 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Hydrogen sulfide
참조
Preparation of cyclic amidines
, Germany, , ,

합성회로 2

반응 조건
1.1 Solvents: Ethanol ;  1 h, reflux; cooled
1.2 Reagents: Iodine ;  2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formation
Tian, Xianhai; Song, Lina; Li, Ertong; Wang, Qiang; Yu, Wenquan; et al, RSC Advances, 2015, 5(76), 62194-62201

합성회로 3

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium chloride Solvents: Toluene ;  16 h, reflux
참조
Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines
Geden, Joanna V.; Pancholi, Alpa K.; Shipman, Michael, Journal of Organic Chemistry, 2013, 78(8), 4158-4164

합성회로 4

반응 조건
1.1 Catalysts: Ferric phosphate Solvents: Water ;  7 h, reflux
참조
Solvent-free and water-mediated synthesis of 2-substituted imidazolines using iron(III) phosphate
Behbahani, Farahnaz K.; Daloee, Toktam Sheibani; Ziaei, Parisa, Current Organic Chemistry, 2013, 17(3), 296-303

합성회로 5

반응 조건
1.1 Solvents: tert-Butanol ;  30 min, rt
1.2 Reagents: Potassium carbonate ,  Iodine ;  3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
참조
An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzene
Ishihara, Midori; Togo, Hideo, Synlett, 2006, (2), 227-230

합성회로 6

반응 조건
1.1 Solvents: Acetonitrile
참조
Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cations
Singh, Harjit; Sarin, Rakesh, Tetrahedron, 1986, 42(5), 1449-60

합성회로 7

반응 조건
1.1 Solvents: tert-Butanol ;  30 min, rt
1.2 Reagents: tert-Butyl hypochlorite ;  2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
참조
Facile preparation of 2-imidazolines from aldehydes with tert-butyl hypochlorite
Ishihara, Midori; Togo, Hideo, Synthesis, 2007, (13), 1939-1942

합성회로 8

반응 조건
1.1 10 min, 80 °C
참조
Synthesis of benzimidazole and quinoxaline derivatives using reusable sulfonated rice husk ash (RHA-SO3H) as a green and efficient solid acid catalyst
Shamsi-Sani, Mahnaz; Shirini, Farhad; Abedini, Masoumeh; Seddighi, Mohadeseh, Research on Chemical Intermediates, 2016, 42(2), 1091-1099

합성회로 9

반응 조건
1.1 Solvents: tert-Butanol ;  30 min, rt
1.2 Reagents: Potassium carbonate ,  Iodine ;  3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
참조
Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodine
Ishihara, Midori; Togo, Hideo, Tetrahedron, 2007, 63(6), 1474-1480

합성회로 10

반응 조건
1.1 Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: N-Bromosuccinimide ;  overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
참조
One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates
Fujioka, Hiromichi; Murai, Kenichi; Kubo, Ozora; Ohba, Yusuke; Kita, Yasuyuki, Tetrahedron, 2007, 63(3), 638-643

합성회로 11

반응 조건
1.1 Solvents: Water ;  30 min, rt
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid ,  Tetrabutylammonium bromide Solvents: Water ;  rt → 80 °C; 2 h, 80 °C
참조
Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in Water
Liu, Shuai; Li, Wang; Pang, Yiying; Xiao, Hesheng; Zhou, Yi; et al, Journal of Heterocyclic Chemistry, 2019, 56(3), 998-1002

합성회로 12

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethylene glycol ;  2 h, reflux; 20 mm Hg, 175 - 180 °C
참조
Synthesis and acaricidal activity of 1-arylmethyl-2-arylimidazolidines
Kagabu, Shinzo; Sakou, Misa; Iwaya, Kazuko; Kiriyama, Kazuhisa, Nippon Noyaku Gakkaishi, 2001, 26(4), 393-398

합성회로 13

반응 조건
1.1 Catalysts: Phosphorus sulfide (P2S5) ;  5.5 min, heated; cooled; rt
참조
Rapid and efficient synthesis of imidazolines and bisimidazolines under microwave and ultrasonic irradiation
Moghadam, Majid; Mohammadpoor-Baltork, Iraj; Mirkhani, Valiollah; Tangestaninejad, Shahram; Abdollahi-Alibeik, Mohammad; et al, Monatshefte fuer Chemie, 2007, 138(6), 579-583

합성회로 14

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C → rt
참조
A mild and efficient one-pot synthesis of 2-dihydroimidazoles from aldehydes
Fujioka, Hiromichi; Murai, Kenichi; Ohba, Yusuke; Hiramatsu, Atsushi; Kita, Yasuyuki, Tetrahedron Letters, 2005, 46(13), 2197-2199

합성회로 15

반응 조건
1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water ;  rt
참조
Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity
Azimi, Sabikeh; Merza, Muna S.; Ghasemi, Fatemeh; Dhahi, Hasan Ali; Baradarbarjastehbaf, Farid; et al, Sustainable Chemistry and Pharmacy, 2023, 34,

합성회로 16

반응 조건
1.1 Catalysts: Sulfur ;  2.5 min, rt
참조
Microwave-assisted facile and convenient synthesis of imidazolines
Mohammadpoor-Baltork, I.; Abdollahi-Alibeik, M., Bulletin of the Korean Chemical Society, 2003, 24(9), 1354-1356

합성회로 17

반응 조건
1.1 Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: N-Bromosuccinimide ;  0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
참조
Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletons
Capan, Irfan; Servi, Suleyman, ARKIVOC (Gainesville, 2018, (7), 131-142

합성회로 18

반응 조건
1.1 Solvents: tert-Butanol ;  20 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ,  Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ;  80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ;  rt
참조
A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodide
Bai, Guo-yi; Xu, Kai; Chen, Guo-feng; Yang, Yong-hui; Li, Tian-yu, Synthesis, 2011, (10), 1599-1603

합성회로 19

반응 조건
1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 2 h, 100 °C
참조
Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles
Prokopcova, Hana; Kappe, C. Oliver, Journal of Organic Chemistry, 2007, 72(12), 4440-4448

합성회로 20

반응 조건
1.1 Reagents: Sodium acetate Catalysts: Iodine ,  (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ;  20 min, 90 °C
참조
Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives
An, Shujuan; Yin, Bing; Liu, Ping; Li, Xiangnan; Li, Chen; et al, Synthesis, 2013, 45(18), 2525-2532

2-Phenyl-2-imidazoline Raw materials

2-Phenyl-2-imidazoline Preparation Products

추천 기사

추천 공급업체
Synrise Material Co. Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Synrise Material Co. Ltd.
pengshengyue
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
pengshengyue
Hubei Changfu Chemical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Changfu Chemical Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.